molecular formula C17H22FN7 B6437215 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548987-56-8

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437215
CAS No.: 2548987-56-8
M. Wt: 343.4 g/mol
InChI Key: FGGDFAYJYHOBTG-UHFFFAOYSA-N
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Description

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H22FN7 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.19207189 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole is a novel bicyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity through various studies and evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3O3S2C_{16}H_{20}ClN_3O_3S_2, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure. The compound features a benzothiazole core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds for their ability to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, promoting apoptosis and inhibiting cell migration.

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5AKT/ERK pathway inhibition
B7A5492.0Apoptosis induction

Enzyme Induction

The compound has shown potential as an inducer of cytochrome P450 enzymes. A related study demonstrated that benzothiazole derivatives could significantly increase the activity of aryl hydrocarbon hydroxylase in both mouse and human cell lines. This suggests that the compound may interact with nuclear receptors to modulate enzyme expression.

Study 1: Evaluation of Antitumor Activity

In a controlled study involving a series of benzothiazole derivatives, researchers synthesized and tested the compounds against various cancer cell lines. The active compound demonstrated a marked reduction in cell viability at concentrations as low as 1 µM. The study employed MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis.

Study 2: Cytochrome P450 Induction

Another investigation focused on the induction capacity of the compound on cytochrome P450 enzymes. The results indicated that treatment with the compound resulted in a significant increase in mRNA levels of cytochrome P450IA1, suggesting a receptor-mediated mechanism similar to that observed with TCDD (a known inducer).

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN7/c1-13-21-15(23-4-2-3-5-23)10-16(22-13)24-6-8-25(9-7-24)17-14(18)11-19-12-20-17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDFAYJYHOBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.